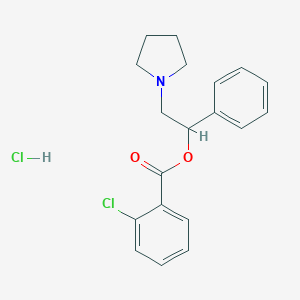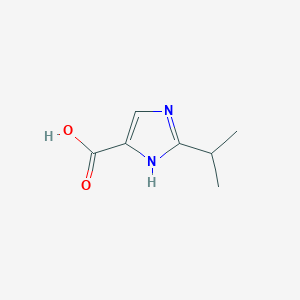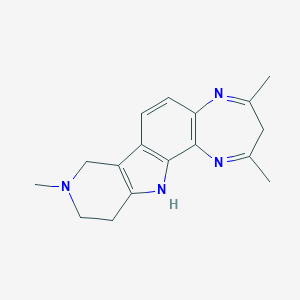
Benzoic acid, o-chloro-, alpha-(1-pyrrolidinylmethyl)benzyl ester, hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzoic acid, o-chloro-, alpha-(1-pyrrolidinylmethyl)benzyl ester, hydrochloride is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. The compound is commonly referred to as BAM, and it is synthesized through a multi-step process. The purpose of
Wirkmechanismus
The mechanism of action of BAM is not fully understood, but it is believed to involve the hydrolysis of the ester bond to release the active compound. The released compound can then interact with its target receptor or enzyme to elicit a biological response.
Biochemische Und Physiologische Effekte
BAM has been shown to have a variety of biochemical and physiological effects, including analgesic, anti-inflammatory, and anticonvulsant activities. BAM has also been shown to modulate the activity of various neurotransmitters and receptors, including dopamine, serotonin, and GABA.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of BAM is its ease of synthesis and purification, which makes it an attractive compound for use in lab experiments. However, BAM has some limitations, including its low solubility in water and its potential toxicity at high doses.
Zukünftige Richtungen
There are several future directions for BAM research, including the development of new prodrugs and the synthesis of new BAM derivatives with improved properties. BAM could also be investigated for its potential use in the treatment of various diseases, including cancer and neurological disorders. Additionally, the mechanism of action of BAM could be further elucidated to better understand its biological effects.
In conclusion, BAM is a promising compound that has potential applications in various fields. Its ease of synthesis and purification make it an attractive compound for use in lab experiments, and its biochemical and physiological effects make it a promising candidate for drug development. Further research is needed to fully understand the mechanism of action of BAM and its potential applications.
Synthesemethoden
BAM is synthesized through a multi-step process that involves the reaction of o-chlorobenzyl chloride with alpha-(1-pyrrolidinylmethyl)benzyl alcohol in the presence of a base. The resulting intermediate is then treated with benzoic acid to form the final product, which is purified through recrystallization.
Wissenschaftliche Forschungsanwendungen
BAM has been extensively studied for its potential applications in various fields. One of the most promising applications is in the field of drug delivery, where BAM can be used as a prodrug to improve the bioavailability and pharmacokinetics of drugs. BAM has also been investigated for its potential use as a building block in the synthesis of new drugs and materials.
Eigenschaften
CAS-Nummer |
109938-92-3 |
|---|---|
Produktname |
Benzoic acid, o-chloro-, alpha-(1-pyrrolidinylmethyl)benzyl ester, hydrochloride |
Molekularformel |
C19H21Cl2NO2 |
Molekulargewicht |
366.3 g/mol |
IUPAC-Name |
(1-phenyl-2-pyrrolidin-1-ylethyl) 2-chlorobenzoate;hydrochloride |
InChI |
InChI=1S/C19H20ClNO2.ClH/c20-17-11-5-4-10-16(17)19(22)23-18(14-21-12-6-7-13-21)15-8-2-1-3-9-15;/h1-5,8-11,18H,6-7,12-14H2;1H |
InChI-Schlüssel |
WGRYIPBOAXTVCN-UHFFFAOYSA-N |
SMILES |
C1CCN(C1)CC(C2=CC=CC=C2)OC(=O)C3=CC=CC=C3Cl.Cl |
Kanonische SMILES |
C1CCN(C1)CC(C2=CC=CC=C2)OC(=O)C3=CC=CC=C3Cl.Cl |
Synonyme |
Benzoic acid, o-chloro-, alpha-(1-pyrrolidinylmethyl)benzyl ester, hyd rochloride |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5-methoxythiazolo[5,4-b]pyridine-2(1H)-thione](/img/structure/B8823.png)








![Carbamic acid, [1-(fluoromethyl)-4-hydroxy-2-butenyl]-, 1,1-dimethylethyl ester,](/img/structure/B8847.png)
![2-Methylfuro[2,3-b]pyridin-3(2H)-one](/img/structure/B8850.png)


